molecular formula C30H24N2 B189807 N4,N4,N4'-Triphenyl-[1,1'-biphenyl]-4,4'-diamine CAS No. 167218-30-6

N4,N4,N4'-Triphenyl-[1,1'-biphenyl]-4,4'-diamine

Cat. No. B189807
M. Wt: 412.5 g/mol
InChI Key: XHPBZHOZZVRDHL-UHFFFAOYSA-N
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Patent
US05707747

Procedure details

Subsequently, 13.2 g (0.032 mol) of N-(4'-iodo-4-biphenyl)acetanilide thus obtained, 6.60 g (0.039 mol) of diphenylamine, 5.53 g (0.040 mol) of anhydrous potassium carbonate, 0.45 g (0.007 mol) of copper powder, and 10 ml of nitrobenzene were mixed. The reaction mixture was then allowed to undergo reaction at a temperature of 200° to 212° C. for 15 hours. The reaction product was then extracted with 100 ml of toluene. The insoluble contents were then removed by filtration. The filtrate was then concentrated to obtain an oily matter. The oily matter thus obtained was then dissolved in 60 ml of isoamyl alcohol. The material was then hydrolyzed with 1 ml of water and 2.64 g (0.040 mol) of 85% potassium hydroxide at a temperature of 130° C. The reaction solution was then subjected to steam distillation to distill off isoamyl alcohol. The residue was extracted with 250 ml of toluene, washed with water, and then concentrated to dryness. The concentrate was then purified by column chromatography (carrier: silica gel; elute: 1/2 mixture of toluene and n-hexane) to obtain 10.5 g (yield: 72.2%) of N,N,N'-triphenylbenzidine. The melting point of the product was from 167.5° C. to 168.5° C.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
5.53 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
catalyst
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(=O)([O-])[O-].[K+].[K+].[N+:20]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)([O-])=O.[OH-].[K+]>C(O)CC(C)C.[Cu].O>[C:8]1([N:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:1]2[CH:2]=[CH:3][C:4]([C:26]3[CH:27]=[CH:28][C:23]([NH:20][C:1]4[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=4)=[CH:24][CH:25]=3)=[CH:5][CH:6]=2)[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=CC=CC=C1
Name
Quantity
5.53 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Name
Quantity
0.45 g
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
2.64 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
C(CC(C)C)O
Step Four
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction at a temperature of 200° to 212° C. for 15 hours
Duration
15 h
EXTRACTION
Type
EXTRACTION
Details
The reaction product was then extracted with 100 ml of toluene
CUSTOM
Type
CUSTOM
Details
The insoluble contents were then removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated
CUSTOM
Type
CUSTOM
Details
to obtain an oily matter
CUSTOM
Type
CUSTOM
Details
The oily matter thus obtained
CUSTOM
Type
CUSTOM
Details
at a temperature of 130° C
DISTILLATION
Type
DISTILLATION
Details
The reaction solution was then subjected to steam distillation
DISTILLATION
Type
DISTILLATION
Details
to distill off isoamyl alcohol
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with 250 ml of toluene
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The concentrate was then purified by column chromatography (carrier: silica gel; elute: 1/2 mixture of toluene and n-hexane)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N(C1=CC=C(C=C1)C1=CC=C(NC2=CC=CC=C2)C=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.